Cas no 7599-05-5 (Benzeneacetonitrile,4-nitro-a-phenyl-)

Benzeneacetonitrile,4-nitro-a-phenyl- structure
7599-05-5 structure
Product Name:Benzeneacetonitrile,4-nitro-a-phenyl-
CAS No:7599-05-5
MF:C14H10N2O2
MW:238.241403102875
CID:579524
PubChem ID:347293
Update Time:2025-04-19

Benzeneacetonitrile,4-nitro-a-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,4-nitro-a-phenyl-
    • NSC405898; SMR001875466; 4-nitrophenylphenylcyanomethane; AC1L86Y8; 4-nitrophenylphenylacetonitrile; phenyl-(4-nitrophenyl)acetonitrile; SureCN4839451; (4-nitrophenyl)phenylacetonitrile; (4-nitro-phenyl)-phenyl-acetonitrile; MLS003171584;
    • 2-(4-nitrophenyl)-2-phenylacetonitrile
    • MLS003171584
    • 7599-05-5
    • 4-nitrophenylphenylcyano-methane
    • NSC-405898
    • CHEMBL2362132
    • DTXSID90902029
    • DTXSID20324154
    • NSC405898
    • NoName_1231
    • SMR001875466
    • SCHEMBL4839451
    • Inchi: 1S/C14H10N2O2/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(17)18/h1-9,14H
    • InChI Key: DZRUHJSVLPGCMS-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)C(C#N)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 238.0743
  • Monoisotopic Mass: 238.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 66.93
  • LogP: 3.77348
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